Silodosin-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Silodosin and its derivatives has been explored in several studies . One study discussed the synthesis and pharmacological evaluation of novel Silodosin-based arylsulfonamide derivatives . Another study presented a method for the simultaneous estimation of Silodosin and Silodosin β-D-glucuronide in human plasma using LC-MS/MS .Molecular Structure Analysis

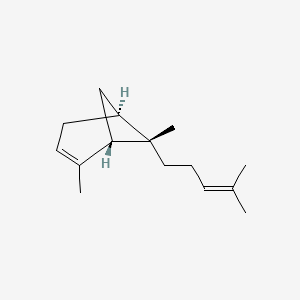

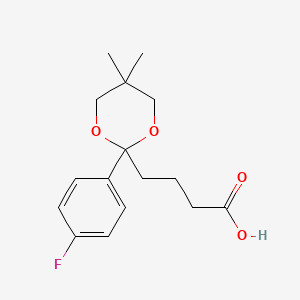

The molecular formula of Silodosin-d4 is C25H32F3N3O4 . The molecular weight is 499.6 g/mol . The structure includes a 2,3-dihydroindole-7-carboxamide group .Chemical Reactions Analysis

A study has suggested analytical methods for the quantification of Silodosin, besides conducting a kinetic investigation of its degradation . The study used Reversed Phase High Performance Liquid Chromatography with Photodiode Array Detector (RP-HPLC-PDAD), High Performance Thin Layer Chromatography (HPTLC), and First Derivative Synchronous Fluorescence Spectroscopy (1DSFS) for the analysis .Physical And Chemical Properties Analysis

The molecular weight of Silodosin-d4 is 499.6 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 9 . The rotatable bond count is 13 . The exact mass is 499.25959798 g/mol and the monoisotopic mass is also 499.25959798 g/mol .Wissenschaftliche Forschungsanwendungen

Medical Expulsive Therapy for Ureteral Stones

Silodosin has been used in the medical expulsive therapy (MET) of ureteral stones . It has been found to result in a significantly higher stone expulsion rate and shorter stone expulsion time compared to tamsulosin . This makes it a valuable tool in the management of ureteral stones less than 1 cm in size .

Treatment of Lower Urinary Tract Symptoms (LUTS)

Silodosin has been shown to be effective in the treatment of patients bothered by lower urinary tract symptoms (LUTS) secondary to benign prostatic hyperplasia (BPH) . It has been found to improve not only LUTS but also urodynamic parameter impairments secondary to BPH .

Prostate Cancer Brachytherapy

Silodosin may be administered to relieve LUTS in patients who underwent prostate cancer brachytherapy . This can help improve the quality of life for these patients .

Acute Urinary Retention

Silodosin has been found to increase the likelihood of successful trials without a catheter in patients experiencing acute urinary retention . This can help reduce the need for invasive procedures and improve patient comfort .

Chronic Bladder Ischemia

Silodosin increases bladder blood flow in conditions of chronic bladder ischemia . This can help improve bladder function and reduce symptoms in patients with this condition .

Prostate Hyperplasia

Silodosin regulates the activity of transcriptional factors responsible for stromal growth and prostate hyperplasia . This can help manage the symptoms and progression of this condition .

Wirkmechanismus

Target of Action

Silodosin-d4, like its parent compound Silodosin, is a selective antagonist of alpha (α)-1 adrenergic receptors . It binds to the α 1A subtype with the highest affinity . These α1-adrenergic receptors regulate smooth muscle tone in the bladder neck, prostate, and prostatic urethra . The α 1A subtype accounts for approximately 75% of α1-adrenoceptors in the prostate .

Mode of Action

Silodosin-d4 works by binding to α 1A -adrenoceptors with high affinity . This binding leads to the relaxation of the lower urinary tract, thereby improving urinary symptoms and alleviating bladder outlet obstruction .

Biochemical Pathways

It is believed to involve several pathways, including inflammation, apoptosis, and cellular proliferation . Most drug therapies, including Silodosin-d4, aim to alleviate symptoms of benign prostatic hyperplasia .

Pharmacokinetics

Silodosin-d4 is expected to have similar ADME properties to Silodosin. Silodosin has a bioavailability of 32% . It is metabolized in the liver through glucuronidation mediated by UGT2B7, with minor involvement of CYP3A4 . The elimination half-life is approximately 13±8 hours , and it is excreted 33.5% through the kidneys and 54.9% through fecal matter .

Result of Action

The molecular and cellular effects of Silodosin-d4’s action include smooth muscle relaxation in bladder and prostate tissues, increased bladder blood flow in conditions of chronic bladder ischemia, and regulation of the activity of transcriptional factors responsible for stromal growth and prostate hyperplasia .

Action Environment

The efficacy and stability of Silodosin-d4 can be influenced by environmental factors such as the presence of other drugs. For instance, combining Silodosin with strong inhibitors of the liver enzyme CYP3A4, such as ketoconazole, significantly increases its concentrations in the blood plasma . This interaction can potentially enhance the therapeutic effect of Silodosin-d4, but it may also increase the risk of adverse effects.

Safety and Hazards

Silodosin may cause low blood pressure when you stand up after sitting or lying down, which may lead to dizziness and fainting . It may also affect your pupils during cataract surgery . Other side effects include loss of seminal emission, dizziness, diarrhea, orthostatic hypotension, headache, retrograde ejaculation, common cold, and stuffy nose .

Eigenschaften

IUPAC Name |

1-(3-hydroxypropyl)-5-[(2R)-2-[[1,1,2,2-tetradeuterio-2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydroindole-7-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m1/s1/i8D2,12D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCPYILNMDWPEY-JRBXURKDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OCC(F)(F)F)N[C@H](C)CC2=CC3=C(C(=C2)C(=O)N)N(CC3)CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32F3N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silodosin-d4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-Bromoethylidene)-10,11-dihydro-5H-dibenzo[a,d][7]annulene](/img/structure/B1145178.png)

![4-[4-(3-Chloropropyl)-1-piperazinyl]-2-(1,1-dimethylethyl)-6-(trifluoromethyl)pyrimidine](/img/no-structure.png)